N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine
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Overview
Description
N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom at position 1, and a 2-fluoroethyl group attached to the nitrogen atom at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine typically involves the reaction of benzylamine with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then cyclized with hydrazine hydrate to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-one.
Reduction: Formation of N-benzyl-1-(2-hydroxyethyl)-1H-pyrazol-4-amine.
Substitution: Formation of N-benzyl-1-(2-substituted-ethyl)-1H-pyrazol-4-amine.
Scientific Research Applications
N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine
- Benzyl (S)-2-(2-fluoroethyl)piperazine-1-carboxylate
Uniqueness
N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C12H14FN3 |
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Molecular Weight |
219.26 g/mol |
IUPAC Name |
N-benzyl-1-(2-fluoroethyl)pyrazol-4-amine |
InChI |
InChI=1S/C12H14FN3/c13-6-7-16-10-12(9-15-16)14-8-11-4-2-1-3-5-11/h1-5,9-10,14H,6-8H2 |
InChI Key |
BTBFHVSNLSETSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CN(N=C2)CCF |
Origin of Product |
United States |
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